2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

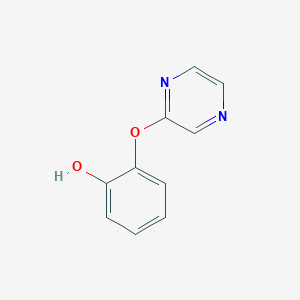

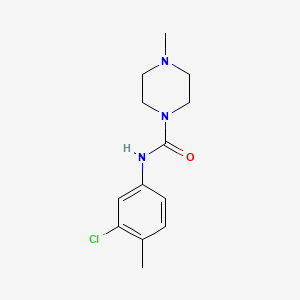

2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is a biochemical compound with the molecular formula C19H17NO3 and a molecular weight of 307.34 . It is used for proteomics research .

Synthesis Analysis

Quinoline-4-carboxylic acid derivatives, including 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid, have been synthesized and evaluated as potent inhibitors of alkaline phosphatases . The structural build-up of the synthesized compounds was based on spectro-analytical data . A diverse range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The molecular structure of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid is characterized by a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 307.34 and a molecular formula of C19H17NO3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid include a molecular weight of 307.34 and a molecular formula of C19H17NO3 .Wissenschaftliche Forschungsanwendungen

Photophysical Properties : Quinoline derivatives, including those structurally related to 2-(4-Isopropoxyphenyl)quinoline-4-carboxylic acid, have been studied for their photophysical behaviors. They exhibit properties like dual emissions and large Stokes' shift emission patterns, which are essential in the field of fluorescence spectroscopy and imaging (Padalkar & Sekar, 2014).

Corrosion Inhibition : Quinoline derivatives have been analyzed for their role as corrosion inhibitors, particularly for metals in acidic mediums. Their ability to form protective layers on metal surfaces, thereby reducing corrosion, is of significant importance in industrial applications (Singh, Srivastava, & Quraishi, 2016).

Metal Ion Extraction : Quinoline-2-carboxylic acids with different substituents have been explored for their capability to extract metal ions from aqueous solutions. Their selectivity for specific metal ions is influenced by the position and nature of the substituents, which is valuable in environmental and analytical chemistry (Moberg et al., 1990).

Molecular Synthesis : Studies have shown efficient methods for synthesizing quinoline-2-carboxylic acid derivatives using microwave irradiation. These derivatives are important in the development of novel compounds with potential applications in various fields, including medicinal chemistry (Bobál et al., 2012).

Fluorescent Derivatives for Analysis : Quinoline derivatives have been used to develop fluorescent derivatives for the analysis of amino acids, peptides, and sugars. These compounds are crucial in biochemical and medical research for sensitive detection and quantification of biomolecules (Liu, Hsieh, Wiesler, & Novotny, 1991).

Molecular Recognition : Certain quinoline derivatives have been utilized in molecular recognition, particularly in the discrimination of isomers of various compounds. Their use as chiral solvating agents for the detection and quantitative determination of isomers highlights their role in analytical chemistry (Khanvilkar & Bedekar, 2018).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-12(2)23-14-9-7-13(8-10-14)18-11-16(19(21)22)15-5-3-4-6-17(15)20-18/h3-12H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWZQSBTGVJYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976793 |

Source

|

| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6131-14-2 |

Source

|

| Record name | 2-{4-[(Propan-2-yl)oxy]phenyl}quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methoxy-5-(3-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2643367.png)

![2-Chloro-N-[5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide](/img/structure/B2643368.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2643369.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,3-dimethoxybenzamide](/img/structure/B2643370.png)

![2-(4-Fluorophenyl)-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2643371.png)

![(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2643378.png)

![ethyl 1-benzyl-2-imino-8-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2643379.png)

![(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetic acid](/img/structure/B2643382.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2643384.png)

![N-[(3-chlorophenyl)methyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2643385.png)